1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the addition of a propan-2-one moiety. One common method involves the use of nucleophilic aromatic substitution reactions, where suitable precursors are reacted under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique functional groups.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trifluoromethoxy groups can enhance binding affinity and specificity, leading to effective inhibition or activation of the target. The propan-2-one moiety may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(3-(Difluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-(3-(Difluoromethoxy)-4-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which can significantly influence its chemical properties and reactivity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9F5O3 |
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Molecular Weight |
284.18 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5O3/c1-6(17)4-7-2-3-8(19-11(14,15)16)9(5-7)18-10(12)13/h2-3,5,10H,4H2,1H3 |
InChI Key |
RDHDHBAYHQEZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)OC(F)F |
Origin of Product |
United States |
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